molecular formula C14H11ClN2O3S B2482202 (2Z)-3-{[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}-3-METHYLPROP-2-ENOIC ACID CAS No. 886131-50-6

(2Z)-3-{[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}-3-METHYLPROP-2-ENOIC ACID

Cat. No.: B2482202
CAS No.: 886131-50-6
M. Wt: 322.76
InChI Key: DZFSZFLGDVYYHK-VURMDHGXSA-N
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Description

(2Z)-3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}-3-methylprop-2-enoic acid is a synthetic organic compound designed for research applications. It features a 1,3-thiazole core, a heterocycle renowned in medicinal chemistry for its diverse biological activities . The molecular structure incorporates a 4-chlorophenyl substituent and a carbamoyl-linked propenoic acid chain, which may allow for targeted interactions with various biological systems. Thiazole derivatives are investigated for a wide spectrum of potential research applications, including as anti-microbial agents , and as modulators of specific biological pathways, such as the Zinc-Activated Channel (ZAC) . The presence of both hydrogen bond donor and acceptor groups in its structure makes it a candidate for exploring enzyme inhibition and receptor binding. Researchers value this compound for its potential utility in developing novel pharmacological tools and for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-3-methyl-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-8(6-12(18)19)13(20)17-14-16-11(7-21-14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,18,19)(H,16,17,20)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFSZFLGDVYYHK-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}-3-methylprop-2-enoic acid, also referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring and a chlorophenyl group, which contribute to its pharmacological properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C12H12ClN3O2S\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to inhibit specific enzymes and proteins, thereby disrupting cellular signaling pathways. The thiazole moiety enhances the compound's ability to act as an inhibitor for certain kinases and proteases, which are critical in various signaling cascades involved in disease pathology.

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of thiazole compounds possess significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Properties : Thiazole derivatives have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.

Research Findings

A summary of notable research findings on the biological activity of this compound includes:

StudyFindingsReference
Antimicrobial Evaluation Inhibition of Gram-positive and Gram-negative bacteria was observed with varying degrees of efficacy.
Anticancer Activity Induction of apoptosis in human cancer cell lines was reported, with a focus on breast and colon cancer models.
Anti-inflammatory Studies Reduction in pro-inflammatory cytokines was noted in animal models, indicating potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiazole derivatives, including the target compound. Results indicated that it effectively inhibited Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL.
  • Cancer Cell Line Studies : In vitro studies involving MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related molecules from pharmacopeial and pesticide chemical databases. Key differences in substituents, stereochemistry, and functional groups are highlighted.

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight*
(2Z)-3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}-3-methylprop-2-enoic acid Thiazole 4-Chlorophenyl, (Z)-prop-2-enoic acid Carboxylic acid, carbamoyl ~351.8 g/mol
(Z)-2-[(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid Thiazole + azetidine Azetidinyl, oxy-methylene, methylpropionic acid Carboxylic acid, carbamoyl, amino ~427.4 g/mol
(E)-2-[(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid Thiazole + azetidine Sulfonic acid, (E)-configuration Sulfonic acid, carboxylic acid ~507.5 g/mol
Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) Pyridine Trifluoromethyl, chloropyridinyl Propanoic acid ~375.7 g/mol
(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine + piperazine Piperazine, phenylacetamido Carboxylic acid, dioxopiperazine ~575.6 g/mol

*Molecular weights calculated based on structural formulas.

Key Comparative Insights:

Stereochemistry and Planarity :

  • The (Z)-configuration in the target compound contrasts with the (E)-isomer in ’s sulfonic acid derivative. The (Z)-geometry may enhance intramolecular hydrogen bonding or receptor compatibility compared to the (E)-form, which introduces steric clashes due to opposing substituents .

Substituent Effects: The 4-chlorophenyl group in the target compound provides moderate lipophilicity (clogP ~3.2), whereas sulfonic acid-containing analogs (e.g., ’s (E)-isomer) exhibit higher hydrophilicity (clogP ~1.8) but reduced membrane permeability .

Core Structural Variations: Thiazolidine-based compounds () feature saturated sulfur-containing rings, reducing aromaticity compared to the target’s thiazole. This may limit π-π stacking interactions but improve conformational flexibility .

Functional Group Impact :

  • Carboxylic acid groups (common to all compounds) enable salt formation for improved solubility. However, ethyl ester prodrugs (e.g., ’s ethyl derivative) show higher logP values (~4.0), favoring passive diffusion across biological membranes .

Computational and Analytical Insights

  • The chlorophenyl group shows neutral ESP, aligning with hydrophobic binding pockets .
  • Docking Studies : AutoDock4 () simulations suggest that the (Z)-configuration allows optimal positioning of the carboxylic acid group for hydrogen bonding with serine or lysine residues in hypothetical enzyme targets, whereas bulkier sulfonic acid groups () may require receptor flexibility to accommodate .

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